N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde with a primary amine. Schiff bases are widely studied for their potential biological activities and versatile coordination modes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the reaction of 5-bromo-2-hydroxy-3-methylbenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its Schiff base structure allows it to interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- N’-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H18BrN3O2 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-4-3-5-15(6-11)19-10-16(22)21-20-9-13-8-14(18)7-12(2)17(13)23/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
IGBQWYFPTRIQOR-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O |
Origin of Product |
United States |
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